Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate
Overview
Description
Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate is a chemical compound that has been the subject of various research studies due to its potential applications in pharmaceuticals and organic synthesis. The compound is characterized by the presence of a hydroxyphenyl group, which is a common structural motif in many biologically active molecules.
Synthesis Analysis
The synthesis of related compounds has been explored through different methods. For instance, a palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides leads to multiple arylation via C-C and C-H bond cleavages, producing tetraarylethanes and isochroman-3-ones . Another approach involves the Reformatsky reaction of 2-phenylpropanal with methyl α-bromopropionate, yielding diastereomeric methyl 3-hydroxy-2-methyl-4-phenylvalerates . Additionally, the treatment of 2-hydroxypropiophenone dimethyl acetals with sulfuryl chloride in the presence of an amide or a weak base affords methyl 2-arylpropanoates via 1,2-aryl migration .
Molecular Structure Analysis
The molecular structure of related compounds has been determined through various techniques. For example, the crystal structure of methyl (±)-threo-3-hydroxy-2,3-diphenylpropanoate reveals a trans conformation between the phenyl group and the hydroxy group at the chiral centers, with specific bond distances and angles . The orientation of the 3-hydroxy-2-methylpropanone group in another compound is largely controlled by intramolecular hydrogen bonding .
Chemical Reactions Analysis
Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate and its derivatives can undergo various chemical reactions. The compound synthesized from 3,4-dihydroxybenzaldehyde can be transformed through Clemmensen reduction and esterification . Methyl 2-benzoylamino-3-dimethylaminopropenoate reacts with carbocyclic and heterocyclic 1,3-diketones to afford substituted pyranones . Moreover, the asymmetric hydrogenation of precursors can lead to the highly enantioselective synthesis of 3-hydroxy-2-methylpropanoic acid esters .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 2-(3-hydroxyphenyl)-2-methylpropanoate derivatives are influenced by their molecular structure. The crystal structure analysis provides insights into the conformational preferences and potential for intermolecular interactions, such as hydrogen bonding . The compound's reactivity in synthesis reactions, such as the microwave-assisted synthesis of isopropyl β-(3,4-dihydroxyphenyl)-α-hydroxypropanoate, demonstrates its utility in producing high yields under optimized conditions . The study of thiophene derivatives, including 2-aminoethyl 3,3-diaryl-3-hydroxypropanoates, highlights the importance of the hydroxypropanoate group in pharmacological applications .
Scientific Research Applications
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One-Pot Wittig Synthesis of Methyl-3-[5-(Hydroxymethyl)-2-Furyl]Acrylate from Fructose
- Application : This research focuses on the synthesis of stable 5-HMF derivatives directly from carbohydrates, which is a challenging problem for contemporary chemistry .
- Method : The synthesis involved refluxing fructose in DMSO for 2 hours followed by a Wittig reaction with methyl (triphenylphosphoranylidene)acetate . The reaction occurred at room temperature in 1 hour .
- Results : The reaction resulted in two products 2a and 2b in a 4:1 ratio . The best yield (56%) from both approaches was observed with a slight (1.2×) excess of the phosphorane calculated for starting fructose .
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Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics
- Application : Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .
- Method : The synthesis of pyrrole and pyrrole containing analogs involves various tactical approaches .
- Results : The structure–activity relationship studies have been discussed along with their therapeutic applications which have been reported during the last decade .
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Recent Advances in the Synthesis and Applications of m-Aryloxy
- Application : The research focuses on the synthesis of 5-chloro-4-[4-chloro-2-fluoro-5-(3-hydroxyphenoxy)-phenyl]-1,2-tetramethylene-4-pyrazolin-3-one .
- Method : The synthesis involved the elimination of a methyl group using boron tribromide as a demethylation agent .
- Results : The final product was 5-chloro-4-[4-chloro-2-fluoro-5-(3-hydroxyphenoxy)-phenyl]-1,2-tetramethylene-4-pyrazolin-3-one .
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One-Pot Wittig Synthesis of Methyl-3-[5-(Hydroxymethyl)-2-Furyl]Acrylate from Fructose
- Application : This research focuses on the synthesis of stable 5-HMF derivatives directly from carbohydrates, which is a challenging problem for contemporary chemistry .
- Method : The synthesis involved refluxing fructose in DMSO for 2 hours followed by a Wittig reaction with methyl (triphenylphosphoranylidene)acetate . The reaction occurred at room temperature in 1 hour .
- Results : The reaction resulted in two products 2a and 2b in a 4:1 ratio . The best yield (56%) from both approaches was observed with a slight (1.2×) excess of the phosphorane calculated for starting fructose .
-
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics
- Application : Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .
- Method : The synthesis of pyrrole and pyrrole containing analogs involves various tactical approaches .
- Results : The structure–activity relationship studies have been discussed along with their therapeutic applications which have been reported during the last decade .
-
Recent Advances in the Synthesis and Applications of m-Aryloxy
- Application : The research focuses on the synthesis of 5-chloro-4-[4-chloro-2-fluoro-5-(3-hydroxyphenoxy)-phenyl]-1,2-tetramethylene-4-pyrazolin-3-one .
- Method : The synthesis involved the elimination of a methyl group using boron tribromide as a demethylation agent .
- Results : The final product was 5-chloro-4-[4-chloro-2-fluoro-5-(3-hydroxyphenoxy)-phenyl]-1,2-tetramethylene-4-pyrazolin-3-one .
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Synthesis of 5-chloro-4-[4-chloro-2-fluoro-5-(3-hydroxyphenoxy)-phenyl]-1,2-tetramethylene-4-pyrazolin-3-one
- Application : This research focuses on the synthesis of a specific compound .
- Method : The synthesis involved the elimination of a methyl group using boron tribromide as a demethylation agent .
- Results : The final product was 5-chloro-4-[4-chloro-2-fluoro-5-(3-hydroxyphenoxy)-phenyl]-1,2-tetramethylene-4-pyrazolin-3-one .
properties
IUPAC Name |
methyl 2-(3-hydroxyphenyl)-2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,10(13)14-3)8-5-4-6-9(12)7-8/h4-7,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLRGHYMXKKBHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate |
Synthesis routes and methods
Procedure details
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